2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-fluorophenyl group, and a benzohydrazide moiety
Scientific Research Applications
2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Future Directions
The future directions for this compound could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by diazines . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. The final step involves the condensation of the intermediate with 2,4-dichlorobenzohydrazide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-fluoropyrimidine
- 2,4-diamino-5-fluoropyrimidine derivatives
- 2,4-dichloro-N-(2-furylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN6O/c19-10-1-6-13(15(20)7-10)18(28)26-25-16-14-8-24-27(17(14)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYJAISHLPATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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